2-((9-Azidononyl)oxy)tetrahydro-2H-pyran
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Overview
Description
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran is a chemical compound that belongs to the class of azido compounds It features a tetrahydro-2H-pyran ring structure with a 9-azidononyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-diketones or through the oxa-Michael addition of alcohols to α,β-unsaturated carbonyl compounds.
Attachment of the 9-Azidononyl Group: The 9-azidononyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) on a nonyl chain is replaced by an azide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-efficiency purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty materials and coatings.
Mechanism of Action
The mechanism of action of 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity makes it useful for tagging and modifying biomolecules, as well as for creating complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
2-((9-Azidononyl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.
2-((9-Azidononyl)oxy)tetrahydro-2H-thiopyran: Similar structure but with a thiopyran ring instead of a pyran ring.
Uniqueness
Its ability to participate in click chemistry reactions makes it particularly valuable for bioconjugation and materials science .
Properties
IUPAC Name |
2-(9-azidononoxy)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c15-17-16-11-7-4-2-1-3-5-8-12-18-14-10-6-9-13-19-14/h14H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPCLFYDIFHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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